molecular formula C17H17FN2O B11838617 1-(4-Fluorobenzyl)-1,2,3,4-tetrahydroquinoline-3-carboxamide CAS No. 23969-93-9

1-(4-Fluorobenzyl)-1,2,3,4-tetrahydroquinoline-3-carboxamide

Cat. No.: B11838617
CAS No.: 23969-93-9
M. Wt: 284.33 g/mol
InChI Key: YMUJODFFBOECRO-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-1,2,3,4-tetrahydroquinoline-3-carboxamide is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a fluorobenzyl group attached to a tetrahydroquinoline core, with a carboxamide functional group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzyl)-1,2,3,4-tetrahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl bromide and a suitable base.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzyl)-1,2,3,4-tetrahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

1-(4-Fluorobenzyl)-1,2,3,4-tetrahydroquinoline-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-1,2,3,4-tetrahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorobenzyl)-1,2,3,4-tetrahydroquinoline-3-carboxamide
  • 1-(4-Methylbenzyl)-1,2,3,4-tetrahydroquinoline-3-carboxamide
  • 1-(4-Methoxybenzyl)-1,2,3,4-tetrahydroquinoline-3-carboxamide

Uniqueness

1-(4-Fluorobenzyl)-1,2,3,4-tetrahydroquinoline-3-carboxamide is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

23969-93-9

Molecular Formula

C17H17FN2O

Molecular Weight

284.33 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinoline-3-carboxamide

InChI

InChI=1S/C17H17FN2O/c18-15-7-5-12(6-8-15)10-20-11-14(17(19)21)9-13-3-1-2-4-16(13)20/h1-8,14H,9-11H2,(H2,19,21)

InChI Key

YMUJODFFBOECRO-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F)C(=O)N

Origin of Product

United States

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